molecular formula C11H15Cl2N3O B3006152 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride CAS No. 1170292-19-9

3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride

Cat. No.: B3006152
CAS No.: 1170292-19-9
M. Wt: 276.16
InChI Key: QWFJWXBSUTXRAV-UHFFFAOYSA-N
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Description

3-[2-(1H-Imidazol-1-yl)ethoxy]aniline dihydrochloride is an organic compound featuring an aniline core substituted at the 3-position with an ethoxy-linked imidazole moiety. The dihydrochloride salt enhances its solubility in aqueous media, a critical factor for bioavailability in pharmacological applications. The imidazole ring, a heterocyclic aromatic system, is known for its role in coordinating metal ions and participating in hydrogen bonding, which may contribute to interactions with biological targets such as kinases or receptors .

Properties

IUPAC Name

3-(2-imidazol-1-ylethoxy)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.2ClH/c12-10-2-1-3-11(8-10)15-7-6-14-5-4-13-9-14;;/h1-5,8-9H,6-7,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFJWXBSUTXRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCN2C=CN=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride typically involves the reaction of 3-nitroaniline with 2-(1H-imidazol-1-yl)ethanol under specific conditions. The nitro group is reduced to an amine, followed by the formation of the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of the corresponding amine .

Mechanism of Action

The mechanism of action of 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key differences between 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride and related compounds:

Compound Name CAS Number Molecular Weight (g/mol) Key Structural Features Pharmacological Notes
This compound Not provided ~276.16 (estimated) 3-substituted aniline, ethoxy-imidazole Hypothesized kinase inhibitor; solubility enhanced by dihydrochloride salt
4-[2-(1H-Imidazol-1-yl)ethoxy]aniline dihydrochloride 1193389-15-9 276.16 4-substituted aniline, ethoxy-imidazole Discontinued commercial product; positional isomer of target compound
[1-(1H-Imidazol-1-ylmethyl)-2,2-dimethylpropyl]amine dihydrochloride 1185300-55-3 Not provided Branched alkyl chain, imidazolylmethyl Potential CNS activity due to lipophilic branched structure
Levocetirizine dihydrochloride 130018-87-0 461.81 Piperazine, chlorophenyl, acetic acid moiety Approved antihistamine; H1 receptor antagonist with peripheral selectivity

Key Comparative Insights

Positional Isomerism (3- vs. 4-Substitution)

The substitution pattern on the aniline ring significantly impacts electronic and steric properties. For example, the 4-substituted analog (CAS 1193389-15-9) was discontinued commercially, possibly due to inferior target engagement or toxicity in preclinical studies .

Backbone Flexibility and Lipophilicity

The ethoxy linker in the target compound provides conformational flexibility, whereas the branched alkyl chain in [1-(1H-imidazol-1-ylmethyl)-2,2-dimethylpropyl]amine dihydrochloride introduces rigidity and increased lipophilicity.

Salt Form and Solubility

All compared compounds are dihydrochloride salts, improving water solubility. Levocetirizine dihydrochloride (MW 461.81 g/mol) leverages this property for oral bioavailability as an antihistamine, avoiding CNS side effects due to its bulkier piperazine and chlorophenyl groups . In contrast, the smaller imidazole-aniline derivatives may prioritize membrane permeability for intracellular targets.

Pharmacological Hypotheses

Further studies are required to confirm target specificity and efficacy .

Biological Activity

3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C12H15Cl2N3O, with a molecular weight of approximately 276.16 g/mol. The presence of an imidazole ring contributes to its biological activity by facilitating interactions with various biomolecules. The dihydrochloride form enhances solubility, making it suitable for biological assays and applications.

While specific mechanisms of action for this compound have not been fully elucidated, its structure suggests several potential interactions:

  • Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity.
  • Protein-Ligand Interactions : The compound may interact with proteins involved in signaling pathways, influencing cellular functions.
  • Hydrogen Bonding and π-π Stacking : The presence of both an imidazole and an aniline group allows for hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological targets.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties, although specific data on its efficacy against various pathogens remain limited.
  • Antitumor Activity : There is emerging interest in the compound's ability to inhibit tumor growth, possibly through modulation of signaling pathways involved in cell proliferation .
  • Anti-inflammatory Effects : Imidazole derivatives are often associated with anti-inflammatory properties, which may be relevant to this compound as well.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential against bacteria and fungi
AntitumorInhibition of cancer cell proliferation
Anti-inflammatoryPossible modulation of inflammatory responses

Case Study: Antimicrobial Testing

In a study evaluating the antimicrobial properties of similar imidazole derivatives, compounds demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, compounds showed minimum inhibitory concentrations (MICs) ranging from 6.25 to 12.5 μg/mL against various strains, indicating that this compound may exhibit comparable efficacy .

Case Study: Cancer Cell Line Studies

Another investigation focused on the antitumor potential of imidazole derivatives found that certain compounds reduced cell viability in cancer cell lines by inducing apoptosis. The mechanisms involved included activation of caspases and modulation of cell cycle progression, suggesting that this compound could similarly affect cancer cells through these pathways .

Pharmacokinetics

The pharmacokinetic profile of imidazole-containing compounds generally suggests favorable absorption and distribution due to their polar nature. However, specific studies on the pharmacokinetics of this compound are necessary to fully understand its bioavailability and metabolic pathways.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 3-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride, and how can purity be ensured?

  • Methodology : Synthesis typically involves nucleophilic substitution between 3-hydroxyaniline and 2-(1H-imidazol-1-yl)ethyl chloride, followed by dihydrochloride salt formation. Key steps include:

  • Reagent selection : Use anhydrous solvents (e.g., DMF) to minimize hydrolysis of the imidazole moiety .
  • Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradient) removes unreacted starting materials. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) and elemental analysis .
  • Salt formation : React the free base with HCl in ethanol under nitrogen to prevent oxidation .

Q. How can researchers characterize the structural integrity of this compound?

  • Analytical techniques :

  • NMR : ¹H NMR (DMSO-d₆) should show aromatic protons (δ 6.8–7.2 ppm), imidazole protons (δ 7.5–8.1 ppm), and ethoxy protons (δ 4.2–4.5 ppm) .
  • Mass spectrometry : ESI-MS in positive mode should confirm the molecular ion peak ([M+H]⁺) and chloride adducts .
  • X-ray crystallography : For absolute configuration determination, grow single crystals in ethanol/water (1:1) at 4°C .

Q. What solubility properties should researchers anticipate for this compound?

  • Solubility profile :

  • Highly soluble in polar aprotic solvents (DMSO, DMF) due to the hydrophilic imidazole and ethoxy groups.
  • Limited solubility in water (≈5 mg/mL at 25°C); adjust pH to 2–3 with HCl to enhance aqueous solubility .
  • Use sonication (30 min, 40 kHz) for homogeneous dispersion in hydrophobic solvents .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing byproducts?

  • Experimental design :

  • Temperature control : Maintain reaction at 60–70°C to balance reactivity and avoid imidazole ring decomposition .
  • Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ethoxy group coupling efficiency .
  • Byproduct analysis : Use LC-MS to identify and quantify impurities (e.g., unreacted aniline derivatives) for iterative process refinement .

Q. What strategies resolve contradictory data in biological activity studies (e.g., receptor binding vs. cytotoxicity)?

  • Data contradiction analysis :

  • Dose-response profiling : Perform IC₅₀ assays across multiple concentrations (1 nM–100 µM) to distinguish target-specific effects from nonspecific cytotoxicity .
  • Off-target screening : Use computational docking (e.g., AutoDock Vina) to predict interactions with non-imidazole receptors (e.g., GPCRs) .
  • Metabolic stability : Assess hepatic microsomal degradation to rule out false-negative results due to rapid clearance .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Stability protocols :

  • pH-dependent degradation : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours. Monitor via HPLC for degradation products (e.g., free aniline) .
  • Light sensitivity : Store solutions in amber vials; expose to UV light (254 nm) to quantify photodegradation kinetics .
  • Long-term storage : Lyophilize and store at -80°C under argon to prevent chloride ion displacement .

Q. What computational methods predict the compound’s interactions with imidazole-dependent enzymes?

  • Modeling approaches :

  • Molecular dynamics (MD) : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) using AMBER or GROMACS to assess metabolic pathways .
  • QSAR modeling : Train models on imidazole-containing analogs to correlate substituent effects (e.g., ethoxy chain length) with inhibitory potency .
  • Free energy perturbation (FEP) : Calculate binding affinity changes for mutations in target enzymes (e.g., histidine triad modifications) .

Methodological Notes

  • Safety protocols : Always handle under fume hoods with nitrile gloves and lab coats. Neutralize waste with 10% sodium bicarbonate before disposal .
  • Data reproducibility : Replicate experiments across three independent batches (n=3) and report mean ± SEM. Use ANOVA for statistical validation .

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